molecular formula C16H24N2O B5733866 2-cyano-2-cycloheptylidene-N-cyclohexylacetamide

2-cyano-2-cycloheptylidene-N-cyclohexylacetamide

Cat. No. B5733866
M. Wt: 260.37 g/mol
InChI Key: WLNKMRBZQTUXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-2-cycloheptylidene-N-cyclohexylacetamide, also known as CHCA, is a compound that has been extensively studied for its potential use in scientific research. It is a derivative of the well-known drug, cyclohexylphenylacetamide, and has been shown to have a variety of potential applications in the fields of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 2-cyano-2-cycloheptylidene-N-cyclohexylacetamide is not fully understood. However, it is thought to work by binding to specific receptors or enzymes in the body. For example, as an acetylcholinesterase inhibitor, this compound is thought to bind to the active site of the enzyme, preventing it from breaking down acetylcholine. As a modulator of the GABA receptor, this compound is thought to bind to specific sites on the receptor, altering its function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. As an acetylcholinesterase inhibitor, this compound has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. As a modulator of the GABA receptor, this compound has been shown to have anxiolytic and sedative effects. Additionally, this compound has been shown to have potential antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyano-2-cycloheptylidene-N-cyclohexylacetamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, this compound has been extensively studied, so there is a significant amount of data available on its properties and potential applications. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-cyano-2-cycloheptylidene-N-cyclohexylacetamide. One area of interest is the development of this compound derivatives with improved properties, such as increased potency or selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is potential for the development of new synthetic methods for this compound that could make it more accessible to researchers.

Synthesis Methods

The synthesis of 2-cyano-2-cycloheptylidene-N-cyclohexylacetamide is a complex process that involves multiple steps. The starting material for the synthesis is cyclohexylphenylacetamide, which is reacted with cyanogen bromide to produce the intermediate product, 2-cyano-2-cyclohexylacetamide. This intermediate is then reacted with cycloheptanone to produce this compound. The final product is purified by recrystallization and characterized by various spectroscopic techniques.

Scientific Research Applications

2-cyano-2-cycloheptylidene-N-cyclohexylacetamide has been shown to have a variety of potential applications in scientific research. It has been studied as a potential inhibitor of the enzyme, acetylcholinesterase, which is involved in the breakdown of the neurotransmitter, acetylcholine. This compound has also been studied as a potential modulator of the GABA receptor, which is involved in the regulation of neuronal excitability. Additionally, this compound has been shown to have potential antioxidant and anti-inflammatory properties.

properties

IUPAC Name

2-cyano-2-cycloheptylidene-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c17-12-15(13-8-4-1-2-5-9-13)16(19)18-14-10-6-3-7-11-14/h14H,1-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNKMRBZQTUXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=C(C#N)C(=O)NC2CCCCC2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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